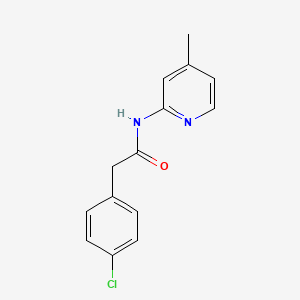

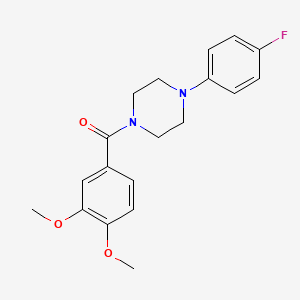

![molecular formula C22H19N3O B5532631 2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)

2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives, including 2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol, often involves multi-step chemical reactions. For example, [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid derivatives have been synthesized through reactions involving formaldehyde and various secondary amines in N,N-dimethyl formamide, leading to Mannich bases (Havaldar & Patil, 2008). Another method involves a catalyst-free, one-pot, three-component synthesis of quinazolin-4(3H)-ones using 2-aminobenzophenones, isatins or aromatic benzaldehydes, and ammonium acetate, highlighting the versatility and efficiency of these synthetic approaches (Kamal et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of quinazoline derivatives is crucial for understanding their chemical behavior and potential biological activities. Studies often employ various spectroscopic techniques, such as IR, NMR, and mass spectrometry, to confirm the structures of synthesized compounds. For instance, the structure of 4-(2-cyanophenyl)-2-butenoic acid derivatives, which are related to quinazolin-4(3H)-ones, has been confirmed using these methods, demonstrating the importance of structural analysis in the synthesis process (Kobayashi et al., 1999).

Chemical Reactions and Properties

The chemical reactions and properties of quinazoline derivatives are diverse, depending on their specific structures and substituents. For example, the reactivity of quinazolin-4(3H)-ones with different aldehydes and ketones to produce novel compounds with potential analgesic and anti-inflammatory activities illustrates the chemical versatility of this class of compounds (Alagarsamy et al., 2007).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction analysis, for instance, is a powerful tool for determining the crystal structure of these compounds, providing insights into their physical characteristics and potential solid-state behaviors (Liu et al., 2022).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including their reactivity, stability, and interaction with other molecules, are essential for their potential applications in medicinal chemistry. Investigations into the structure-activity relationships (SAR) of phenolics in quinazoline synthesis reveal how specific functional groups and structural elements influence the overall chemical behavior of these compounds (Hidalgo et al., 2018).

Mecanismo De Acción

Target of Action

For instance, compounds containing a phenylethylamine moiety, such as this one, are known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

Based on its structural similarity to phenylethylamine, it may act as a central nervous system stimulant, regulating monoamine neurotransmission .

Biochemical Pathways

Phenylethylamine, a structurally similar compound, is known to be involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds .

Pharmacokinetics

Phenylethylamine, a structurally similar compound, is known to be metabolized primarily by monoamine oxidase b (mao-b) and other enzymes .

Result of Action

Phenylethylamine, a structurally similar compound, is known to act as a central nervous system stimulant .

Propiedades

IUPAC Name |

2-[4-(2-phenylethylamino)quinazolin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c26-20-13-7-5-11-18(20)22-24-19-12-6-4-10-17(19)21(25-22)23-15-14-16-8-2-1-3-9-16/h1-13,26H,14-15H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOBBSDPIQFRNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

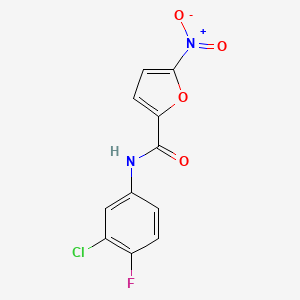

![N-[(3S*,4R*)-1-(4-chloro-2-methoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5532556.png)

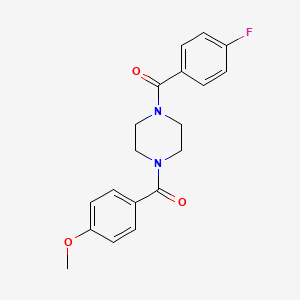

![1-(3,5-dimethylbenzyl)-4-{[4-(hydroxymethyl)phenyl]acetyl}-2-piperazinone](/img/structure/B5532561.png)

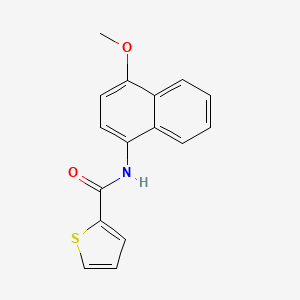

![2-cyclopropyl-8-[4-(4-methoxyphenyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532569.png)

![N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine](/img/structure/B5532572.png)

![(3S*,4R*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5532580.png)

![2-(4-ethoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5532581.png)

![4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5532597.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5532622.png)

![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)